molecular formula C22H24ClN3O5 B250965 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE

Cat. No.: B250965
M. Wt: 445.9 g/mol
InChI Key: XDJMAYFQXXHCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its complex structure, which includes a piperazine ring, an acetyl group, and a chloromethoxybenzoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.

  • Synthesis of the Intermediate Benzoyl Compound: : The next step involves the synthesis of 3-chloro-4-methoxybenzoyl chloride from 3-chloro-4-methoxybenzoic acid using thionyl chloride as a reagent.

  • Coupling Reaction: : The final step is the coupling of the acetylpiperazine derivative with the benzoyl chloride intermediate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Esterification: : The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the carbonyl groups in the acetyl and benzoyl moieties, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include aldehydes or carboxy

Properties

Molecular Formula

C22H24ClN3O5

Molecular Weight

445.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H24ClN3O5/c1-14(27)25-8-10-26(11-9-25)19-6-4-16(22(29)31-3)13-18(19)24-21(28)15-5-7-20(30-2)17(23)12-15/h4-7,12-13H,8-11H2,1-3H3,(H,24,28)

InChI Key

XDJMAYFQXXHCIY-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.